molecular formula C9H5F3O3 B3188785 2-Formyl-4-(trifluoromethyl)benzoic acid CAS No. 23984-83-0

2-Formyl-4-(trifluoromethyl)benzoic acid

Cat. No. B3188785
CAS RN: 23984-83-0
M. Wt: 218.13 g/mol
InChI Key: RZAMZNJFYLDRSY-UHFFFAOYSA-N
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Description

“2-Formyl-4-(trifluoromethyl)benzoic acid” is a chemical compound that belongs to the aromatic carboxylic acid family. It has a molecular weight of 218.13 g/mol . The IUPAC name for this compound is 2-formyl-4-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular formula of “2-Formyl-4-(trifluoromethyl)benzoic acid” is C9H5F3O3 . The InChI code for this compound is 1S/C9H5F3O3/c10-9(11,12)6-1-2-7(8(14)15)5(3-6)4-13/h1-4H,(H,14,15) .


Physical And Chemical Properties Analysis

“2-Formyl-4-(trifluoromethyl)benzoic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Degradation Processes and Stability Analysis

Nitisinone, a derivative of 2-Formyl-4-(trifluoromethyl)benzoic acid, has been studied for its stability under various conditions, revealing insights into degradation products and their stability, which contributes to a better understanding of its medical applications and associated risks (Barchańska et al., 2019).

Synthetic Applications in Organic Chemistry

The compound has been highlighted as a precursor in the synthesis of bioactive molecules, demonstrating its versatility in organic synthesis and its importance in the development of pharmaceuticals with a variety of pharmacological activities (Farooq & Ngaini, 2019).

Environmental Degradation and Toxicity

Research into the degradation of acetaminophen by advanced oxidation processes includes derivatives of 2-Formyl-4-(trifluoromethyl)benzoic acid among the by-products, offering insights into environmental impacts and degradation pathways (Qutob et al., 2022).

Regulatory and Safety Assessments

Studies have also focused on the regulatory and safety assessments of benzoic acid, a related compound, in food and feed additives, highlighting its impact on gut functions and overall health, which has implications for the use and regulation of similar compounds (Mao et al., 2019).

Pharmacokinetic Analysis

Pharmacokinetic analyses of benzoic acid and its derivatives have been conducted to understand metabolic variations and dosimetric variations across species, providing valuable data for assessing dietary exposures and the safety of such compounds (Hoffman & Hanneman, 2017).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

2-formyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)6-1-2-7(8(14)15)5(3-6)4-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMZNJFYLDRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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